molecular formula C6H3ClO2 B13954919 o-Benzoquinone, 3-chloro- CAS No. 56961-34-3

o-Benzoquinone, 3-chloro-

Cat. No.: B13954919
CAS No.: 56961-34-3
M. Wt: 142.54 g/mol
InChI Key: YXNXDWBQKZVHCM-UHFFFAOYSA-N
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Description

o-Benzoquinone, 3-chloro-: is a derivative of benzoquinone, characterized by the presence of a chlorine atom at the third position of the ortho-benzoquinone structure. This compound is part of the quinone family, which is known for its diverse chemical and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Benzoquinone, 3-chloro- typically involves the chlorination of hydroquinone followed by oxidation. One common method is the reaction of hydroquinone with chlorine gas in the presence of a catalyst, followed by oxidation using agents such as potassium dichromate or hydrogen peroxide .

Industrial Production Methods: Industrial production of o-Benzoquinone, 3-chloro- often employs continuous flow reactors to ensure efficient chlorination and oxidation processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: o-Benzoquinone, 3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of o-Benzoquinone, 3-chloro- involves its redox cycling ability, which allows it to participate in electron transfer reactions. This property makes it an effective generator of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound can also form adducts with nucleophiles such as thiols, amines, and hydroxyl groups, leading to various biological effects .

Comparison with Similar Compounds

    1,4-Benzoquinone: Another quinone derivative with similar redox properties but different substitution patterns.

    2,5-Dichloro-1,4-benzoquinone: A dichloro derivative with enhanced electrophilic properties.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used oxidant with high reduction potential.

Uniqueness: o-Benzoquinone, 3-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the ortho position enhances its electrophilic nature and its ability to participate in nucleophilic aromatic substitution reactions .

Properties

CAS No.

56961-34-3

Molecular Formula

C6H3ClO2

Molecular Weight

142.54 g/mol

IUPAC Name

3-chlorocyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C6H3ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

YXNXDWBQKZVHCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C(=C1)Cl

Origin of Product

United States

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